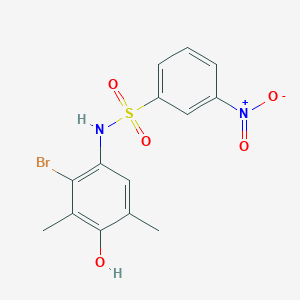
N-(2-bromo-4-hydroxy-3,5-dimethylphenyl)-3-nitrobenzenesulfonamide
Vue d'ensemble
Description
N-(2-bromo-4-hydroxy-3,5-dimethylphenyl)-3-nitrobenzenesulfonamide, also known as BNBS, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-(2-bromo-4-hydroxy-3,5-dimethylphenyl)-3-nitrobenzenesulfonamide involves the inhibition of several enzymes and signaling pathways involved in cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to block the activation of the PI3K/Akt/mTOR signaling pathway, which is often overactivated in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been found to exhibit anti-inflammatory and antioxidant effects. This compound has been shown to inhibit the production of inflammatory cytokines and to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-bromo-4-hydroxy-3,5-dimethylphenyl)-3-nitrobenzenesulfonamide in lab experiments is its high potency and selectivity towards cancer cells. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
For N-(2-bromo-4-hydroxy-3,5-dimethylphenyl)-3-nitrobenzenesulfonamide research include investigating its potential as a combination therapy with other anticancer agents, exploring its effects on other signaling pathways involved in cancer progression, and optimizing its formulation for better solubility and bioavailability. Additionally, this compound could be investigated for its potential as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders.
In conclusion, this compound is a promising chemical compound with potential as an anticancer agent and other therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed, along with possible future directions for research. Further investigation of this compound could lead to the development of new and effective therapies for various diseases.
Applications De Recherche Scientifique
N-(2-bromo-4-hydroxy-3,5-dimethylphenyl)-3-nitrobenzenesulfonamide has been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and suppressing the activation of signaling pathways involved in cancer progression.
Propriétés
IUPAC Name |
N-(2-bromo-4-hydroxy-3,5-dimethylphenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O5S/c1-8-6-12(13(15)9(2)14(8)18)16-23(21,22)11-5-3-4-10(7-11)17(19)20/h3-7,16,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJKVWKOBLRCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)Br)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962738.png)
![3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3962741.png)

![4-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide](/img/structure/B3962754.png)

![3-{[(2-methyl-4-nitrophenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3962761.png)
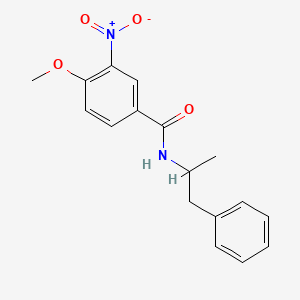
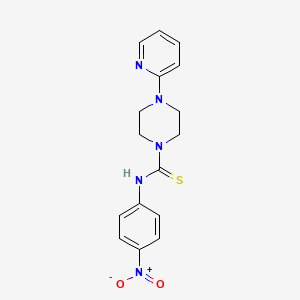
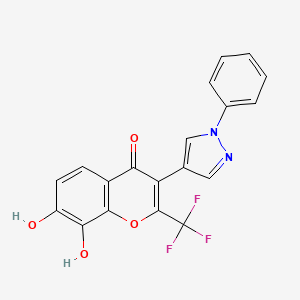
![6-acetyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl acetate](/img/structure/B3962817.png)
![2-(1-pyrrolidinyl)bicyclo[3.2.1]oct-8-yl acetate hydrochloride](/img/structure/B3962821.png)
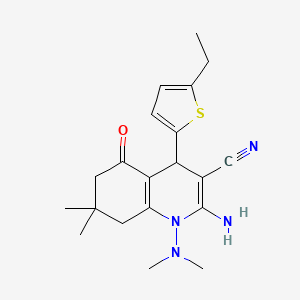
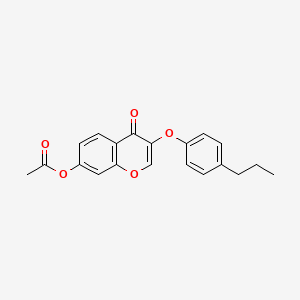
![1-ethyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3962843.png)